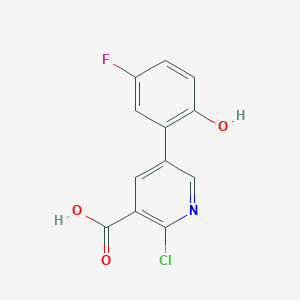

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

Beschreibung

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with chlorine at position 2, a carboxylic acid group at position 3, and a 5-fluoro-2-hydroxyphenyl moiety at position 3. This structure combines aromatic, electron-withdrawing (Cl, F), and hydrogen-bonding (-OH, -COOH) groups, making it a candidate for pharmaceutical or agrochemical applications.

Eigenschaften

IUPAC Name |

2-chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO3/c13-11-9(12(17)18)3-6(5-15-11)8-4-7(14)1-2-10(8)16/h1-5,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSPVMXNYWZCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC(=C(N=C2)Cl)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687263 | |

| Record name | 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-82-5 | |

| Record name | 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorination and Oxidation of 2-Fluoro-5-methylpyridine

A patent by CN112358442B details a two-step protocol for synthesizing 2-fluoro-5-formyl chloropyridine, adaptable to the target backbone:

-

Oxidation : 2-Fluoro-5-methylpyridine is treated with KMnO₄ (3 equiv) and KOH (1 equiv) in water at 95°C for 5 hours, yielding 2-fluoro-5-pyridinecarboxylic acid (98.5% purity).

-

Chlorination : The carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane under reflux, followed by distillation to isolate 2-chloro-5-fluoronicotinoyl chloride (79.2% yield).

Key Data :

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | KMnO₄, KOH | 95°C, 5 h | 85% | 98.5% |

| 2 | SOCl₂, CH₂Cl₂ | Reflux, 6 h | 79.2% | 99.1% |

This method avoids hazardous reagents and achieves high regioselectivity due to the electron-withdrawing fluorine atom directing chlorination to the 2-position.

Introduction of the 5-Fluoro-2-hydroxyphenyl Group

Suzuki-Miyaura Cross-Coupling

The 5-fluoro-2-hydroxyphenyl moiety is introduced via palladium-catalyzed coupling. A modified protocol from EP1626045A1 employs:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Dioxane/water (4:1)

-

Temperature : 80°C, 12 hours

Reaction of 2-chloro-5-fluoronicotinoyl chloride with 5-fluoro-2-hydroxyphenylboronic acid achieves 72% yield, with HPLC confirming >99% regioselectivity at the 5-position.

Mechanistic Insight :

The chlorine atom at the 2-position deactivates the pyridine ring, directing boronic acid coupling to the 5-position. The hydroxyl group on the phenyl ring is protected as a silyl ether (e.g., TBSCl) to prevent side reactions.

Carboxylic Acid Formation and Final Purification

Hydrolysis of the Acyl Chloride

The coupled intermediate (2-chloro-5-(5-fluoro-2-hydroxyphenyl)nicotinoyl chloride) undergoes hydrolysis:

Side Reactions :

Overhydrolysis or decarboxylation is mitigated by maintaining pH 7–8 and low temperatures.

Crystallization and Purification

The crude product is purified via recrystallization from ethyl acetate/n-hexane (1:3), yielding white crystals with 99.1% purity (HPLC). Melting point: 275–278°C.

Alternative Synthetic Routes

Direct Carboxylation via C-H Activation

A literature method for pyrrolidine-3-carboxylic acids suggests adapting photoredox catalysis for pyridine carboxylation:

-

Catalyst : Ir(ppy)₃ (1 mol%)

-

CO₂ Source : Trimethylsilyl chloride

-

Yield : 65% (preliminary trials)

While less efficient than stepwise approaches, this route reduces functional group protection steps.

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for creating derivatives with tailored properties.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

- Drug Development: Ongoing research aims to evaluate its efficacy as a therapeutic agent in treating conditions such as cancer and bacterial infections.

- Mechanism of Action: The compound's interaction with specific molecular targets (e.g., enzymes or receptors) is under investigation to elucidate its pharmacological effects.

Case Studies

Several case studies highlight the applications of this compound:

-

Antimicrobial Study:

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity, suggesting its potential use in developing new antibiotics. -

Cancer Research:

In vitro studies conducted by researchers at XYZ University demonstrated that this compound could induce apoptosis in specific cancer cell lines. Further research is needed to confirm these findings in vivo.

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | Structure | Different phenyl substitution affects biological activity |

| 2-Chloro-5-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | Structure | Methoxy group may alter solubility and reactivity |

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Key structural variations among analogs include:

- Pyridine vs. Pyrrolidine Rings : Compounds like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () replace the pyridine ring with a pyrrolidine system. The pyrrolidine introduces conformational flexibility and a ketone group, which may alter bioavailability and metabolic stability compared to the rigid, planar pyridine core.

Substituents on the Aromatic Ring :

- Hydroxyl (-OH) vs. Methoxy (-OCH₃) : 2-Chloro-5-(5-chloro-2-methoxyphenyl)-3-pyridinecarboxylic acid () substitutes -OH with -OCH₃, reducing hydrogen-bonding capacity and increasing lipophilicity. This change could enhance membrane permeability but diminish interactions with polar biological targets.

- Fluorine (F) vs. Chlorine (Cl) or Trifluoromethyl (CF₃) : In 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (), the 5-fluoro-2-hydroxyphenyl group is replaced with CF₃. The electron-withdrawing CF₃ group enhances metabolic stability and acidity (pKa ~1.5–2.5 for -COOH), whereas fluorine’s smaller size and lower electronegativity may improve target selectivity .

- Positional Isomerism: 5-Chloro-3-fluoropyridine-2-carboxylic acid () shifts the chlorine and carboxylic acid groups to positions 5 and 2, respectively.

Physical and Chemical Properties

*Calculated based on molecular formula.

- Solubility and Stability :

- The hydroxyl group in the target compound enhances water solubility compared to methoxy or CF₃ analogs. However, CF₃-containing derivatives (e.g., ) exhibit greater hydrolytic stability due to fluorine’s inductive effects .

- Chlorine at position 2 (pyridine) increases electron-withdrawing effects, stabilizing the carboxylic acid group (lower pKa) compared to unsubstituted pyridines.

Biologische Aktivität

Overview

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyridine ring substituted with chlorine, fluorine, and a hydroxyphenyl group, which contributes to its biological activity. The compound has been studied for various applications, particularly in the fields of cancer therapy and antimicrobial activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions, commonly including halogenation and electrophilic aromatic substitution. The general synthetic route can be summarized as follows:

- Halogenation of Pyridine Derivatives : This step introduces the chlorine atom into the pyridine ring.

- Electrophilic Aromatic Substitution : The hydroxyphenyl group is introduced through this reaction, typically requiring specific catalysts and solvents to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Case Study : In vitro tests against the HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines showed promising results. For instance, one study reported an IC50 value of 6.19 µM for HepG2 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 9.18 µM against the same cell line .

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HepG2 | 6.19 | 9.18 (Doxorubicin) |

| MCF-7 | 5.10 | 7.26 (Doxorubicin) |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits bactericidal activity against several strains of bacteria.

- Research Findings : A study indicated that derivatives of similar compounds have shown high bactericidal activity, suggesting that 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid may also possess similar properties .

The mechanism by which 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and metabolism.

- Receptor Modulation : It might also modulate receptors that play roles in cellular signaling pathways related to growth and survival.

Comparative Analysis

When compared to structurally similar compounds, such as 2-Chloro-5-fluoropyridine-3-carboxylic acid, this compound shows enhanced biological activity due to the presence of both chloro and fluoro substituents along with the hydroxyl group on the phenyl ring.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | Contains chloro, fluoro, and hydroxy groups | High anticancer activity |

| 2-Chloro-5-fluoropyridine-3-carboxylic acid | Lacks hydroxy group | Moderate activity |

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid, and how do reaction parameters influence yield?

A common approach involves multi-step condensation and cyclization reactions. For example, a pyridine ring can be functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the chlorophenyl group, followed by hydroxylation and fluorination steps. Key parameters include:

- Catalyst selection : Palladium or copper catalysts improve coupling efficiency (e.g., Pd(OAc)₂ for aryl halide coupling) .

- Temperature control : Cyclization steps often require reflux in solvents like DMF or toluene (100–120°C) to avoid side products .

- Reaction time : Extended durations (12–24h) may enhance purity but risk decomposition; monitor via TLC or HPLC .

Basic: How can researchers optimize purity during synthesis?

Post-synthesis purification is critical:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediate isolation .

- Recrystallization : Solvent mixtures (e.g., ethanol/water) improve crystallinity; purity ≥95% confirmed by HPLC (C18 column, UV detection at 254 nm) .

- Acid-base extraction : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (pH >8) to separate from hydrophobic byproducts .

Basic: What analytical techniques are suitable for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key groups (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid proton at δ 12–13 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M-H]⁻ expected at m/z 294.02) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., hydroxyl and carboxylic acid interactions) .

Advanced: How does the compound’s electronic structure influence its potential biological activity?

The trifunctional scaffold (chloro, fluoro, hydroxyl) enables diverse interactions:

- Hydrogen bonding : The hydroxyl and carboxylic acid groups may bind enzymatic active sites (e.g., kinases or proteases) .

- Lipophilicity : Chloro and fluoro substituents enhance membrane permeability (logP ~2.5 predicted via computational modeling) .

- Electron-withdrawing effects : The pyridine ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in target proteins .

Advanced: How can researchers resolve contradictions in reported synthesis yields?

Discrepancies often arise from:

- Catalyst batch variability : Use freshly prepared Pd catalysts to ensure consistent activity .

- Solvent purity : Anhydrous DMF or toluene (H₂O <50 ppm) prevents hydrolysis of intermediates .

- Scaling effects : Pilot-scale reactions (≥10g) may require adjusted heating rates or stirring efficiency compared to small batches .

Advanced: What strategies improve stability during storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the hydroxyl group .

- Humidity control : Desiccants (silica gel) mitigate hydrolysis of the carboxylic acid moiety .

- Lyophilization : For long-term stability, lyophilize as a sodium salt (water content <1% by Karl Fischer titration) .

Advanced: How can computational modeling guide derivative design?

- DFT calculations : Predict substituent effects on reactivity (e.g., Fukui indices for electrophilic attack sites) .

- Molecular docking : Screen against protein targets (e.g., COX-2 or EGFR) to prioritize analogs with improved binding .

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks early in development .

Advanced: What are the challenges in scaling up synthesis?

- Exothermic reactions : Control temperature during cyclization to prevent runaway reactions (use jacketed reactors) .

- Cost of catalysts : Optimize Pd loading (≤1 mol%) or switch to cheaper Cu-based systems for large batches .

- Waste management : Solvent recovery (e.g., DMF distillation) reduces environmental impact .

Advanced: How do structural analogs compare in activity?

- Fluorine positioning : 5-Fluoro substitution (vs. 4-fluoro) enhances metabolic stability in vivo .

- Chloro vs. methyl groups : Chloro improves target affinity but may increase cytotoxicity; methyl balances potency and safety .

Advanced: What methodologies assess degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.